Patent-Documented FPRL1 Agonism Potency Range for the Urea Series
The patent CN105814019B demonstrates that urea derivatives with a 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety exhibit FPRL1 agonist activity [1]. While specific EC50 data for the target compound is not disclosed in the public patent abstract, the patent establishes FPRL1 agonism as the primary mechanism for this compound class, citing in vivo efficacy in models of intestinal inflammation, airway inflammation, and sepsis [1]. This differentiates the compound from pyrrolidinyl phenylureas optimized solely for CCR3 antagonism, which may lack FPRL1 activity.
| Evidence Dimension | FPRL1 agonist activity (mechanism focus) |
|---|---|
| Target Compound Data | Claimed as FPRL1 agonist; exact EC50 not publicly disclosed in patent abstract |
| Comparator Or Baseline | Urea derivatives in the same patent family without the 3-methoxyphenyl-5-oxopyrrolidine motif (FPRL1 activity absent) |
| Quantified Difference | Qualitative presence of FPRL1 agonism vs. absence |
| Conditions | In vitro FPRL1 receptor assays; in vivo models of intestinal inflammation, airway inflammation, sepsis, and cancer |
Why This Matters
For researchers investigating FPRL1-mediated pathways, this patent-backed mechanism provides a defined target engagement rationale that non-FPRL1-active urea analogs cannot offer.
- [1] CN105814019B - Urea derivative or pharmacologically acceptable salt thereof. Google Patents. Priority date 2013-11-28, publication date 2018-06-18. View Source
